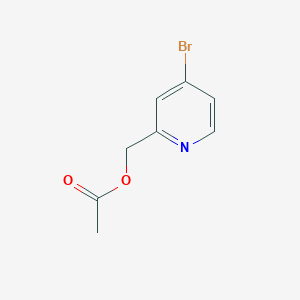

(4-Bromopyridin-2-yl)methyl acetate

描述

Contextualization within Halogenated Pyridine (B92270) Derivatives

(4-Bromopyridin-2-yl)methyl acetate (B1210297) belongs to the family of halogenated pyridine derivatives, a class of compounds that holds a privileged position in medicinal chemistry and materials science. rsc.org The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a structural motif found in numerous natural products, including vitamins and alkaloids, and is a core component in a vast number of FDA-approved drugs. rsc.orgnih.govnih.gov The incorporation of a pyridine ring into a molecule can significantly enhance its pharmacological properties, such as biochemical potency, metabolic stability, and cell permeability. nih.govresearchgate.net

The addition of a halogen atom, in this case, bromine, to the pyridine scaffold further enhances its utility. nih.gov Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govchemrxiv.orgnih.gov The carbon-halogen bond, specifically the carbon-bromine bond, serves as a versatile chemical handle. It allows for a wide array of subsequent cross-coupling reactions, enabling chemists to introduce new functional groups and build molecular complexity with high regioselectivity. nih.govchemrxiv.org This strategic placement of a bromine atom on the electron-deficient pyridine ring is essential for creating diverse compound libraries for structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery. nih.gov

Significance of (4-Bromopyridin-2-yl)methyl acetate as a Key Synthetic Intermediate and Building Block

The specific structure of this compound offers multiple points for chemical modification, making it a highly valuable building block. The compound features three key components: the pyridine ring, the bromo substituent at the 4-position, and the methyl acetate group at the 2-position.

The bromine atom at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. The methyl acetate group at the 2-position, which is attached via a methylene (B1212753) (-CH2-) linker, provides another reactive site. The ester can be hydrolyzed to the corresponding alcohol, (4-Bromopyridin-2-yl)methanol (B145530), or subjected to other transformations to extend the carbon chain or introduce different functional groups. oakwoodchemical.com

The strategic placement of these groups makes this compound a bifunctional reagent. Chemists can selectively react at one site while leaving the other intact for subsequent modifications, or they can transform both functionalities in a stepwise manner. This controlled reactivity is crucial for the efficient and targeted synthesis of complex molecules. While specific, publicly documented syntheses starting directly from this compound are often found within proprietary patent literature, its structural motifs are analogous to intermediates used in the development of novel therapeutic agents and functional materials. For instance, related bromopyridine structures are routinely used as precursors in the synthesis of kinase inhibitors for cancer therapy and agents targeting neurological disorders.

The table below illustrates the potential synthetic transformations available for this versatile building block, showcasing its role in generating molecular diversity.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |

| C4-Br Bond | Suzuki Coupling | Aryl/heteroaryl boronic acids | Biaryl or heteroaryl-pyridine |

| C4-Br Bond | Buchwald-Hartwig Amination | Amines, amides | Aryl-amines, aryl-amides |

| C4-Br Bond | Sonogashira Coupling | Terminal alkynes | Alkynyl-pyridines |

| C4-Br Bond | Stille Coupling | Organostannanes | Substituted pyridines |

| Methyl Acetate | Hydrolysis | Acid or base (e.g., NaOH, HCl) | Primary alcohol |

| Methyl Acetate | Reduction | Reducing agents (e.g., LiAlH₄) | Primary alcohol |

| Methyl Acetate | Ammonolysis | Ammonia/amines | Amide |

This strategic combination of a stable heterocyclic core with two distinct and synthetically valuable functional groups positions this compound as a key component in the synthetic chemist's toolbox for creating novel and complex molecular architectures.

Structure

3D Structure

属性

IUPAC Name |

(4-bromopyridin-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6(11)12-5-8-4-7(9)2-3-10-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAODUHQACVSGGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672081 | |

| Record name | (4-Bromopyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192642-94-7 | |

| Record name | (4-Bromopyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromopyridin 2 Yl Methyl Acetate

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry, yet it presents unique challenges due to the electron-deficient nature of the ring. This inherent electronic property makes the pyridine ring less reactive towards electrophilic substitution compared to benzene. Consequently, specialized strategies are often required to achieve the desired substitution patterns. The synthesis of (4-Bromopyridin-2-yl)methyl acetate (B1210297) is a prime example where precise control over regiochemistry is paramount.

Regioselective Bromination of Pyridine Precursors

A key step in the synthesis of (4-Bromopyridin-2-yl)methyl acetate is the introduction of a bromine atom at the 4-position of the pyridine ring. Direct bromination of pyridine is often unselective and can lead to a mixture of products. Therefore, regioselective methods are employed, frequently starting with a pre-functionalized pyridine precursor.

A common and efficient strategy involves the Sandmeyer-type reaction starting from 2-methyl-4-aminopyridine (B1174260). In this multi-step process, the amino group is first diazotized, and then displaced by a bromide, directing the bromine to the 4-position with high selectivity. A typical procedure involves treating 2-methyl-4-aminopyridine with an acid such as hydrobromic acid, followed by the addition of bromine and an aqueous solution of sodium nitrite (B80452) at low temperatures. google.comgoogle.comchemicalbook.com The reaction is then neutralized to yield the desired 4-Bromo-2-methylpyridine (B16423). google.comchemicalbook.com

An alternative route to 4-Bromo-2-methylpyridine starts from 2-chloro-4-nitropyridine. google.comgoogle.com This pathway involves a condensation reaction with diethyl malonate, followed by decarboxylation to introduce the methyl group at the 2-position. The nitro group is then reduced to an amino group, which is subsequently converted to the bromide via a diazotization reaction as described above. google.comgoogle.com

| Starting Material | Reagents | Key Steps | Yield | Reference |

| 2-Methyl-4-aminopyridine | 1. HBr, Br2; 2. NaNO2 | Diazotization and Sandmeyer-type reaction | ~95% | google.comchemicalbook.com |

| 2-Chloro-4-nitropyridine | 1. Diethyl malonate, Na; 2. H+; 3. Pd/C, H2; 4. HBr, Br2, NaNO2 | Malonic ester synthesis, reduction, and diazotization | - | google.comgoogle.com |

Installation of the Acetoxymethyl Moiety

With 4-Bromo-2-methylpyridine in hand, the next critical transformation is the installation of the acetoxymethyl group at the 2-position. This is typically achieved in a two-step sequence: oxidation of the methyl group to a primary alcohol, followed by esterification.

A well-established method for the conversion of a 2-methylpyridine (B31789) (2-picoline) to the corresponding alcohol involves an initial oxidation to the N-oxide. google.comgoogle.com This can be accomplished using an oxidizing agent like hydrogen peroxide in an acidic medium, such as glacial acetic acid. google.comgoogle.com The resulting N-oxide then undergoes a rearrangement reaction upon treatment with acetic anhydride, which yields the acetate ester directly. google.comgoogle.com This intermediate, in this case this compound, can be isolated, or it can be hydrolyzed under basic conditions to afford the corresponding alcohol, (4-Bromopyridin-2-yl)methanol (B145530). google.comgoogle.comsigmaaldrich.comuni.luoakwoodchemical.com

The direct synthesis of the target compound can be achieved by stopping at the acetate ester formation step after the N-oxide rearrangement. Alternatively, if the alcohol is isolated, a separate esterification step is required.

Esterification Chemistry in this compound Synthesis

The final step in the synthesis, if proceeding via the alcohol intermediate, is the esterification of (4-Bromopyridin-2-yl)methanol. This is a standard transformation in organic synthesis. The alcohol can be acylated using various reagents to form the acetate ester.

Common acetylating agents include acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid). A tertiary amine, such as triethylamine (B128534) or pyridine, is often used as the base and can also serve as a catalyst. The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being common.

| Alcohol Precursor | Acetylating Agent | Base/Catalyst | Solvent | Product |

| (4-Bromopyridin-2-yl)methanol | Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane | This compound |

| (4-Bromopyridin-2-yl)methanol | Acetic Anhydride | Pyridine or DMAP (cat.) | Dichloromethane | This compound |

Multi-Step and Convergent Synthetic Pathways for this compound Analogues

The synthetic methodologies described can be adapted to produce a variety of analogues of this compound. This flexibility is crucial for applications in medicinal chemistry and materials science, where structure-activity relationships are explored.

Multi-step pathways can involve modifying the starting materials or the intermediates. For instance, beginning with different substituted 2-picolines will result in analogues with varying substitution patterns on the pyridine ring.

Convergent synthetic pathways offer an efficient approach to more complex analogues. The bromine atom at the 4-position of this compound is particularly amenable to further functionalization through cross-coupling reactions. For example, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be used to introduce a wide range of aryl or heteroaryl groups at this position. researchgate.net Similarly, the Buchwald-Hartwig amination can be employed to install various amine functionalities. This convergent approach allows for the late-stage diversification of the core structure, enabling the rapid generation of a library of analogues.

Optimization of Reaction Conditions and Process Efficiency

To ensure high yields and purity, the optimization of reaction conditions is essential. For the synthesis of this compound and its analogues, several parameters can be fine-tuned.

In the context of cross-coupling reactions for analogue synthesis, the choice of catalyst, ligand, base, and solvent system is critical. For instance, in Suzuki coupling reactions involving 4-bromo-2-methylpyridine derivatives, combinations like Pd(dppf)Cl2 as the catalyst and K2CO3 as the base in a mixed solvent system of water/1,4-dioxane have been shown to be effective. researchgate.net

| Reaction Step | Parameter to Optimize | Example of Optimized Condition | Benefit | Reference |

| Suzuki Coupling | Catalyst and Base | Pd(dppf)Cl2 and K2CO3 | Improved yield | researchgate.net |

| Nucleophilic Substitution | Protecting Group | THP or Acetal for hydroxyl groups | Higher overall yield | rsc.org |

| Nucleophilic Substitution | Leaving Group | Fluoro group over Bromo group | Increased reactivity and yield | rsc.org |

Isomeric Considerations in Synthesis: Distinguishing this compound from Positional Isomers (e.g., Methyl 2-(4-bromopyridin-2-yl)acetate)

A crucial aspect of the synthesis is to ensure the correct isomeric product is formed. This compound must be distinguished from its positional isomer, Methyl 2-(4-bromopyridin-2-yl)acetate. These two compounds have the same molecular formula but different connectivity, which leads to distinct chemical and physical properties.

The synthetic pathways for these two isomers are fundamentally different. As detailed above, the synthesis of This compound proceeds via the functionalization of the 2-methyl group of 4-bromo-2-methylpyridine, ultimately involving the esterification of a primary alcohol.

In contrast, the synthesis of Methyl 2-(4-bromopyridin-2-yl)acetate typically involves forming the carbon-carbon bond of the acetate group at the 2-position. One reported method involves the reaction of 2,4-dibromopyridine (B189624) with methyl glycolate (B3277807) in the presence of a base. smolecule.com Another approach starts with 4-bromopyridine (B75155) and deprotonated methyl acetate, which then acts as a nucleophile. smolecule.com These routes directly construct the C-CH2-C(=O)OCH3 framework.

The structural differences between these isomers can be readily identified using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Feature | This compound | Methyl 2-(4-bromopyridin-2-yl)acetate |

| Structure | Pyridine-CH2-O-C(=O)-CH3 | Pyridine-CH2-C(=O)-O-CH3 |

| ¹H NMR: Methylene (B1212753) Protons (-CH2-) | Singlet, downfield shifted by adjacent oxygen (~5.0-5.5 ppm) | Singlet, chemical shift influenced by adjacent carbonyl (~3.5-4.0 ppm) |

| ¹H NMR: Methyl Protons (-CH3) | Singlet for the acetyl group (~2.1 ppm) | Singlet for the methyl ester group (~3.7 ppm) libretexts.org |

| ¹³C NMR: Carbonyl Carbon (C=O) | Chemical shift typical for an acetate ester (~170-171 ppm) | Chemical shift typical for a methyl ester (~170-172 ppm) |

| IR Spectroscopy: Carbonyl Stretch (νC=O) | Characteristic C=O stretch for an acetate ester (~1740-1750 cm⁻¹) docbrown.info | Characteristic C=O stretch for a methyl ester (~1735-1750 cm⁻¹) docbrown.info |

The distinct chemical shifts of the methylene and methyl protons in the ¹H NMR spectrum provide a clear and unambiguous way to differentiate between the two isomers.

Chemical Transformations and Reaction Pathways of 4 Bromopyridin 2 Yl Methyl Acetate

Reactivity of the Bromine Atom on the Pypyridine Ring

The bromine atom at the C-4 position of the pyridine (B92270) ring is the primary site for a variety of synthetic modifications. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates several classes of reactions.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring's electron-deficient character makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for carbocyclic aromatic rings unless they are activated by strong electron-withdrawing groups. researchgate.net Nucleophilic attack is highly favored at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen, as the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. oakwoodchemical.comwikipedia.org

In the case of (4-Bromopyridin-2-yl)methyl acetate (B1210297), the bromine atom at the 4-position is a good leaving group and is readily displaced by a variety of nucleophiles. nih.gov This reaction pathway allows for the introduction of diverse functional groups onto the pyridine core. Common nucleophiles used in these transformations include amines, thiols, and alkoxides. nih.govnih.gov For example, reaction with an amine (R-NH₂) would yield the corresponding 4-amino-substituted pyridine derivative, while reaction with a thiol (R-SH) would produce a 4-thioether. The reaction rate can be influenced by the solvent polarity, with more polar solvents sometimes accelerating the substitution. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on (4-Bromopyridin-2-yl)methyl acetate makes it an excellent substrate for these transformations. researchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. hymasynthesis.com

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. frontiersin.org This method is widely used to synthesize biaryl compounds or to introduce alkyl or vinyl groups. The reaction exhibits high functional group tolerance. A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. google.comub.edu

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | SPhos | K₂CO₃ | Toluene/Water | 100 | 89 | nih.gov |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | organic-chemistry.org |

| PdCl₂(dppf)·CH₂Cl₂ | - | K₂CO₃ | THF/Water | 65 | High | nih.gov |

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a new, substituted alkene. nih.govvanderbilt.edu The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) and a base (e.g., Et₃N, K₂CO₃). nih.govbeilstein-journals.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org This transformation allows for the vinylation of the pyridine ring, introducing valuable functionality for further synthetic elaboration.

Table 2: Typical Conditions for the Heck Reaction

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile (B52724) or DMF | 80-100 | vanderbilt.edulibretexts.org |

| PdCl₂ | - | K₂CO₃ | DMF/Water | 80 | beilstein-journals.org |

| Pd EnCat® 40 | - | AcONa | Ethanol | 140 (Microwave) | organic-chemistry.orgchemscene.com |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. researchgate.net The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). researchgate.netimperial.ac.uk This transformation has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. researchgate.net

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 60 | imperial.ac.uk |

| Pd(I) Dimer | Biaryl Phosphine | NaOtBu | Dioxane | 100 | High | |

| Pd(dba)₂ | tBuDavePhos | - | - | - | Good |

Directed Metalation Strategies and Subsequent Electrophilic Functionalization

Directed metalation provides a method for functionalizing the pyridine ring at positions that might be inaccessible through other means. This strategy typically involves the use of a strong base, such as an alkyllithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), to deprotonate a carbon atom on the ring. The position of metalation is often directed by a substituent already present on the ring.

A closely related and highly effective strategy for bromopyridines is metal-halogen exchange . In this reaction, an organolithium reagent (like n-BuLi or t-BuLi) at low temperature will preferentially exchange with the bromine atom rather than deprotonate the ring, generating a lithiated pyridine species regiospecifically at the C-4 position. This potent nucleophilic intermediate can then be quenched with a wide variety of electrophiles (E⁺) to introduce new functional groups, such as aldehydes (from DMF), carboxylic acids (from CO₂), or alkyl/silyl groups (from alkyl/silyl halides).

Reactivity of the Acetate Ester Moiety

The acetate ester group at the 2-position of the pyridine ring offers another handle for chemical modification, largely independent of the reactions occurring at the C-4 bromine atom.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester functional group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (4-bromopyridin-2-yl)acetic acid. nih.gov

Acid-catalyzed hydrolysis is a reversible reaction, typically requiring heating the ester with water in the presence of a strong acid catalyst.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst. researchgate.net This equilibrium-driven reaction is often pushed to completion by using a large excess of the new alcohol. Transesterification allows for the modification of the ester group without altering the core pyridine structure.

Derivatization and Functional Group Interconversion at the Acetate Position

The acetate ester and its corresponding hydrolysis product, the carboxylic acid, are versatile precursors for a range of other functional groups.

Reduction to an Alcohol: The ester can be reduced to the primary alcohol, (4-bromopyridin-2-yl)methanol (B145530), using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to a different class of substituted pyridine building blocks. wikipedia.org

Amide Formation: Following hydrolysis of the ester to (4-bromopyridin-2-yl)acetic acid, the resulting carboxylic acid can be converted into a variety of amides. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., EDC, HATU) and then reacting it with a primary or secondary amine. oakwoodchemical.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide.

These functional group interconversions significantly expand the synthetic utility of this compound, enabling the creation of diverse libraries of compounds for various applications.

Pyridine Nitrogen-Mediated Transformations

The lone pair of electrons on the pyridine nitrogen atom plays a crucial role in the reactivity of the molecule, influencing its ability to coordinate to metal centers and directing reaction pathways.

The pyridine nitrogen of this compound and its derivatives enables coordination to transition metals, a fundamental step in many catalytic processes. This coordinating ability makes these compounds valuable precursors for developing more complex ligands tailored for specific catalytic applications. The molecule can act as a ligand itself, particularly in cross-coupling reactions where the pyridine moiety coordinates to the metal catalyst.

For instance, the structurally similar compound, methyl 2-(4-bromopyridin-2-yl)acetate, participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In these reactions, the initial step involves the oxidative addition of the bromopyridine to a Pd(0) complex, a process facilitated by the coordination of the pyridine nitrogen to the palladium center. This interaction helps to stabilize the resulting Pd(II) intermediate, which then proceeds through transmetalation and reductive elimination to form the coupled product. The choice of solvent and supporting ligands is critical; weakly coordinating solvents are often preferred to prevent displacement of the primary ligand from the metal center.

| Reactant | Coupling Partner | Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| Methyl 2-(4-bromopyridin-2-yl)acetate | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | SPhos (10 mol%) | Toluene/Water (3:1) | 100°C | 89% |

Furthermore, bromopyridines are established synthons for creating elaborate ligand architectures. The bromo-substituent can be replaced through various cross-coupling reactions, while the pyridine nitrogen and the side chain can be modified to introduce additional donor atoms, yielding tridentate or polydentate ligands. For example, related 4-bromomethylpyridine derivatives serve as precursors to new tridentate ligands for transition metals, highlighting the utility of this structural motif in ligand design. researchgate.net

The pyridine ring in this compound can undergo both oxidation and reduction, leading to functionally distinct molecules.

Oxidation: The pyridine nitrogen can be selectively oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide exhibits altered electronic properties, which can influence the reactivity of the substituents on the pyridine ring and can be a useful intermediate for further functionalization.

Reduction: While reduction of the pyridine ring itself to a piperidine (B6355638) requires harsh conditions, transformations involving substituents on the ring are more common. For example, in related 4-substituted pyridine systems, other functional groups can be selectively reduced. A notable example is the reduction of a nitro group at the 4-position of the pyridine ring. In the synthesis of 2-methyl-4-bromopyridine, an intermediate, 2-methyl-4-nitropyridine, is reduced to 2-methyl-4-aminopyridine (B1174260). google.comgoogle.com This hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comgoogle.com This demonstrates a pathway for introducing an amino group, a key functional group in medicinal chemistry, onto the pyridine scaffold.

| Starting Material | Product | Catalyst | Solvent | Pressure | Temperature | Reaction Time |

|---|---|---|---|---|---|---|

| 2-Methyl-4-nitropyridine | 2-Methyl-4-aminopyridine | 10% Pd/C | Methanol | 0.5 MPa H₂ | 30°C | 15 h |

Intramolecular and Intermolecular Cyclization Reactions

The dual functionality of this compound, possessing both an electrophilic carbon (C-Br) and a nucleophilic precursor at the methylene (B1212753) bridge, makes it a candidate for various cyclization reactions. These reactions can be used to construct new heterocyclic ring systems.

A significant transformation involving related 2-bromopyridines is the synthesis of 2-pyridones. mdpi.com Research has shown that 2-bromopyridines can be converted into complex N-pyridyl-2-pyridones through a domino reaction mediated by a Ruthenium(II) catalyst. mdpi.com A plausible mechanism for such a transformation, if applied to a derivative of this compound, would involve several steps. The process could be initiated by coordination of the 2-bromopyridine (B144113) to the Ru(II) center, followed by a sequence involving oxygen incorporation, a Buchwald-Hartwig-type C-N bond formation, and subsequent C-H bond activation to build the poly-heteroarylated structure. mdpi.com For example, 2-bromo-4-methylpyridine (B133514) has been shown to convert into a mixture of 2-pyridone products under these conditions. mdpi.com

While specific intramolecular cyclization studies on this compound are not widely documented, the potential exists. For instance, after conversion of the ester to a different functional group, such as an alcohol or an amine, intramolecular cyclization could occur. This could involve the displacement of the bromo substituent by a nucleophile introduced on the side chain, leading to the formation of a fused bicyclic system. The success of such reactions often depends on the chain length and the geometric feasibility of the ring closure (Baldwin's rules). General studies on electrophile-mediated cyclizations demonstrate the broad applicability of using a halogenated position to trigger ring formation. nih.gov

Applications in Diverse Areas of Organic Synthesis

Application as Tool Compounds in Chemical Biology and Biological Research

A thorough search of chemical and biological research databases did not yield specific examples of (4-Bromopyridin-2-yl)methyl acetate (B1210297) being utilized as a "tool compound." Tool compounds are small molecules designed to probe biological processes or validate the function of specific biomolecules. While the broader class of pyridine (B92270) derivatives is known to exhibit diverse biological activities, there is no published research demonstrating the specific use of (4-Bromopyridin-2-yl)methyl acetate to investigate enzyme function, cellular signaling pathways, or other biological phenomena. Consequently, no data on its specific targets, mechanism of action in a biological context, or its utility in elucidating biological pathways can be provided.

Advanced Spectroscopic and Computational Characterization of 4 Bromopyridin 2 Yl Methyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of (4-Bromopyridin-2-yl)methyl acetate (B1210297). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular framework can be assembled.

¹H, ¹³C, ¹⁵N NMR Data Analysis

¹H NMR: The proton NMR spectrum is expected to reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The pyridine (B92270) ring protons should appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The methylene (B1212753) (-CH₂-) protons adjacent to the acetate group and the pyridine ring would likely resonate as a singlet or a narrowly coupled multiplet, while the methyl (-CH₃) protons of the acetate group would appear as a sharp singlet, typically in the δ 2.0-2.5 ppm region.

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetate group is expected at the downfield end of the spectrum (δ 170-175 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene and methyl carbons will be found in the upfield region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, though less common, would provide valuable information about the electronic environment of the pyridine nitrogen atom.

Predicted NMR Data for (4-Bromopyridin-2-yl)methyl acetate:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~7.4 | ~125 |

| Pyridine-H5 | ~7.6 | ~130 |

| Pyridine-H6 | ~8.4 | ~150 |

| -CH₂- | ~5.2 | ~65 |

| -CH₃ | ~2.1 | ~21 |

| C=O | - | ~171 |

| Pyridine-C2 | - | ~158 |

| Pyridine-C4 | - | ~135 |

Note: These are predicted values based on known chemical shifts of similar structures and should be confirmed by experimental data.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Regiochemistry Confirmation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity and regiochemistry of the substituents on the pyridine ring, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish the coupling relationships between protons, for instance, between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of the methyl acetate group at the 2-position and the bromine atom at the 4-position.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy, the exact molecular formula can be confirmed. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₈H₈⁷⁹BrNO₂ + H]⁺ | 229.9811 |

| [C₈H₈⁸¹BrNO₂ + H]⁺ | 231.9790 |

X-ray Diffraction Analysis of Crystalline Forms for Absolute Structure and Conformational Insights

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the absolute structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding or stacking, in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group around 1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations and vibrations associated with the substituted pyridine ring.

Predicted Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1740 |

| C-O Stretch | ~1240 |

| Pyridine Ring Vibrations | 1600-1400 |

| C-Br Stretch | 600-500 |

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid), would be developed to determine the purity of the compound. A diode-array detector (DAD) would provide information on the UV-Vis absorption profile.

Gas Chromatography (GC): GC, coupled with a flame ionization detector (FID) or a mass spectrometer (MS), could also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable.

Theoretical and Computational Investigations

The in-depth understanding of the physicochemical properties and reactivity of this compound can be significantly enhanced through theoretical and computational chemistry. These methods provide insights into the molecule's electronic structure, geometry, spectroscopic characteristics, and reaction pathways at a molecular level, complementing experimental data.

Electronic Structure and Molecular Geometry Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By approximating the electron density, DFT calculations can predict various molecular properties with a good balance of accuracy and computational cost. For this compound, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) to obtain an optimized molecular geometry and electronic properties.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | ~1.89 - 1.91 | |

| C-N (pyridine) | ~1.33 - 1.34 | |

| C-C (pyridine) | ~1.38 - 1.40 | |

| C-C (methylene-pyridine) | ~1.51 - 1.53 | |

| C-O (ester, C=O) | ~1.20 - 1.22 | |

| C-O (ester, C-O) | ~1.33 - 1.35 | |

| O-C (methyl) | ~1.43 - 1.45 | |

| Bond Angles (°) | ||

| C-C-Br | ~119 - 121 | |

| C-N-C (pyridine) | ~116 - 118 | |

| N-C-C (methylene) | ~115 - 117 | |

| O=C-O (ester) | ~124 - 126 | |

| Dihedral Angles (°) | ||

| C(pyridine)-C(methylene)-O-C(carbonyl) | Variable, depends on conformation |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups found in computational studies of related molecules. Actual values would require specific DFT calculations for this compound.

The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts help in assigning the signals in an experimental ¹H and ¹³C NMR spectrum to specific nuclei in the molecule. For instance, the chemical shifts of methyl acetate protons are well-documented, with the acetate methyl protons appearing around 2.05 ppm and the ester methyl protons at approximately 3.65 ppm. libretexts.org The presence of the bromopyridinyl group in the title compound would influence these shifts due to its electronic and anisotropic effects.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Environment | Predicted Chemical Shift (ppm) |

| Pyridine-H (position 3) | Adjacent to C-Br and C-CH₂ | ~7.5 - 7.7 |

| Pyridine-H (position 5) | Adjacent to C-Br and N | ~8.4 - 8.6 |

| Pyridine-H (position 6) | Adjacent to N | ~8.5 - 8.7 |

| Methylene (-CH₂-) | Attached to pyridine and acetate | ~5.2 - 5.4 |

| Methyl (-CH₃) | Acetate group | ~2.1 - 2.3 |

Note: These are estimated chemical shifts based on the known effects of substituents on the pyridine ring and typical values for acetate groups.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the normal modes of vibration and their corresponding frequencies. researchgate.net These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The predicted spectrum can help in assigning the observed absorption bands to specific molecular vibrations, such as C=O stretching, C-O stretching, and pyridine ring vibrations.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Ester | ~1730 - 1750 |

| C-O Stretch | Ester | ~1200 - 1250 |

| Pyridine Ring Vibrations | Aromatic Ring | ~1400 - 1600 |

| C-Br Stretch | Bromo-substituent | ~600 - 700 |

Note: These are typical frequency ranges for the specified functional groups.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of reaction pathways and the characterization of transient species like transition states. For this compound, a key reaction of interest is its hydrolysis, which would cleave the ester bond to form (4-bromopyridin-2-yl)methanol (B145530) and acetic acid.

DFT calculations can be employed to model the potential energy surface of the hydrolysis reaction. This involves identifying the structures of the reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, representing the energy maximum between reactants and products. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate.

Studies on the neutral hydrolysis of a similar ester, methyl acetate, have shown that the reaction can proceed through a concerted one-step mechanism or a two-step mechanism involving a tetrahedral intermediate. researchgate.net The presence of water molecules acting as catalysts in a cooperative mechanism has also been investigated. researchgate.netdntb.gov.ua For this compound, similar mechanistic pathways would be expected. The bromopyridine moiety could potentially influence the reaction rate and mechanism through its electronic effects.

Future Research Directions and Emerging Trends in 4 Bromopyridin 2 Yl Methyl Acetate Chemistry

Exploration of Novel and More Efficient Synthetic Routes

While methods for the synthesis of (4-Bromopyridin-2-yl)methyl acetate (B1210297) and its parent compound, 4-bromopyridine (B75155), exist, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key area of research. chemicalbook.com Current methods for producing substituted pyridines can suffer from drawbacks such as harsh reaction conditions or the use of toxic reagents. rasayanjournal.co.in Future research will likely focus on the development of novel synthetic strategies that address these limitations.

One promising avenue is the application of one-pot multicomponent reactions (MCRs). nih.govacs.org MCRs offer significant advantages, including reduced reaction times, higher yields, and a smaller environmental footprint by minimizing waste. rasayanjournal.co.innih.gov Research into new catalytic systems that can facilitate the assembly of the (4-Bromopyridin-2-yl)methyl acetate scaffold from readily available starting materials in a single step would be a significant advancement.

Furthermore, the exploration of alternative starting materials and synthetic transformations is crucial. For instance, a patented method describes the synthesis of 2-methyl-4-bromopyridine through a multi-step process involving condensation, decarboxylation, reduction, and diazotization-bromination reactions. google.com Investigating milder and more direct methods to introduce the bromo and methyl acetate functionalities onto the pyridine (B92270) ring could lead to more streamlined and economical syntheses.

Development of New Catalytic Transformations Utilizing the Bromopyridine Moiety

The bromine atom on the pyridine ring of this compound is a key functional group that enables a wide array of catalytic cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures. Future research will undoubtedly focus on expanding the repertoire of catalytic transformations that can be performed on this versatile handle.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for forming carbon-carbon bonds with bromopyridines. mdpi.com However, there is still room for innovation in developing more robust and versatile catalytic systems. This includes the use of novel ligands and bimetallic systems that can enhance catalytic activity and tolerate a wider range of functional groups. mdpi.com For example, the development of palladium catalysts with sterically encumbered phosphine (B1218219) ligands has shown promise in facilitating challenging reductive elimination steps in carbonylative coupling reactions of 2-bromopyridines. rsc.org

Beyond palladium, research into the use of other transition metals, such as nickel and copper, for cross-coupling reactions is an active area. researchgate.netresearchgate.net Nickel catalysts, for instance, are often more earth-abundant and can sometimes offer complementary reactivity to palladium. researchgate.net The development of ruthenium-catalyzed reactions for the transformation of 2-bromopyridines into functionalized 2-pyridones represents another exciting direction. nih.gov

Moreover, the dearomatization of pyridines is an emerging area of research that allows for the creation of three-dimensional, saturated heterocyclic structures from flat, aromatic precursors. mdpi.com Developing catalytic asymmetric dearomatization strategies for activated pyridinium (B92312) salts derived from this compound could open up new avenues for synthesizing chiral, biologically active molecules. mdpi.com

Expansion of Medicinal Chemistry Scaffold Design Principles Based on this compound

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a large number of biologically active compounds and approved drugs. mdpi.comrsc.org this compound serves as a valuable starting point for the synthesis of novel pyridine-containing molecules with potential therapeutic applications. smolecule.com

Future research will focus on leveraging the structural features of this compound to design and synthesize new molecular scaffolds. The ability to functionalize both the bromine position and the methyl acetate group allows for the creation of diverse libraries of compounds for biological screening. smolecule.com For example, the bromine atom can be replaced with various aryl or heteroaryl groups via cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing multiple points for structural diversification. mdpi.comsmolecule.com

The concept of "scaffold hopping," where one core structure is replaced by another with similar spatial arrangement of functional groups, is a powerful tool in drug design. This compound and its derivatives can serve as templates for designing new scaffolds that mimic the biological activity of known drugs while potentially offering improved properties such as potency, selectivity, or pharmacokinetic profiles. The introduction of spirocyclic scaffolds, for instance, can increase the three-dimensionality of a molecule, which has been linked to improved clinical success. bldpharm.com

Integration into Supramolecular Chemistry and Nanotechnology Applications

The unique electronic and structural properties of pyridine-containing molecules make them attractive components for supramolecular assemblies and nanomaterials. acs.org Bipyridines, which can be synthesized from bromopyridines, are well-known for their ability to coordinate with metal ions to form a wide range of metallosupramolecular architectures. mdpi.com

Future research could explore the use of this compound as a precursor for the synthesis of novel ligands for supramolecular chemistry. The functional groups on this molecule could be modified to create ligands with specific binding properties or to introduce responsive elements that allow the resulting supramolecular structures to change their properties in response to external stimuli.

In the realm of nanotechnology, pyridine derivatives are being investigated for their potential use in electronic devices and as photosensitizers. acs.org The ability to tune the electronic properties of the pyridine ring through substitution makes this compound a promising building block for creating new materials with tailored optical and electronic characteristics.

Green Chemistry and Sustainable Synthesis Approaches for Pyridine Derivatives

The principles of green chemistry are increasingly influencing the design of chemical syntheses. rasayanjournal.co.in This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net Future research on this compound and other pyridine derivatives will be heavily focused on developing more sustainable synthetic methods.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govacs.org The application of microwave irradiation to the synthesis of pyridine derivatives, including those derived from this compound, is a promising area for future investigation. nih.govacs.org

The development of heterogeneous catalysts is another key aspect of green chemistry. researchgate.net Heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Research into solid-supported catalysts for the synthesis and functionalization of pyridine derivatives is an active and important field. acs.org For example, the use of surface-modified PET vials as a reusable catalytic system for the synthesis of trisubstituted pyridines represents an innovative and sustainable approach. acs.org

Furthermore, the use of greener reaction media, such as water or bio-based solvents, is a critical goal. researchgate.net Exploring the feasibility of conducting reactions with this compound in these more environmentally benign solvents will be a key focus of future research.

常见问题

Basic Research Questions

Q. How can (4-Bromopyridin-2-yl)methyl acetate be synthesized with high purity, and what analytical methods validate its structural integrity?

- Methodology :

- Synthesis : The compound can be prepared via nucleophilic substitution or esterification reactions. For example, bromination of pyridine derivatives followed by esterification with methyl acetate under acid catalysis (e.g., H₂SO₄) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

- Validation :

- NMR Spectroscopy : Confirm the presence of the bromopyridinyl group (δ ~8.3–8.5 ppm for aromatic protons) and acetate methyl group (δ ~2.1 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) should align with the molecular formula C₈H₈BrNO₂ (calc. ~230–232 m/z) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool (4°C), dry environment, away from oxidizing agents and strong bases .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Mechanistic Insight : The bromine atom at the 4-position of the pyridine ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids or amines to replace Br with aryl/amino groups .

- Optimization :

- Solvent : Toluene or DMF at 80–100°C.

- Base : K₂CO₃ or Cs₂CO₃ for deprotonation.

- Monitoring : Track reaction progress via TLC (Rf shift) or HPLC-MS .

Q. What experimental strategies resolve contradictions in reaction kinetics for the hydrolysis of this compound?

- Methodology :

- Kinetic Analysis : Perform alkaline hydrolysis under controlled pH (e.g., NaOH) and monitor via titration or UV-Vis spectroscopy. Use pseudo-first-order assumptions to calculate rate constants .

- Data Interpretation :

- Rate Law : Confirm first-order kinetics by linearity of ln([A]₀/[A]ₜ) vs. time plots.

- Activation Energy : Use Arrhenius equation with rate constants at multiple temperatures (e.g., 25–60°C) .

- Contradiction Resolution : If deviations occur, check for side reactions (e.g., ester decomposition) using GC-MS or NMR .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

- Refinement :

- SHELXL : Input .hkl and .ins files. Adjust parameters (e.g., thermal displacement, occupancy) iteratively .

- Validation : Check R-factor (<5%) and electron density maps for missing/overlapping atoms .

- Output : Generate CIF files for deposition in crystallographic databases (e.g., CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。